molecular formula C9H14ClNO B138609 N-Methyltyramine hydrochloride CAS No. 13062-76-5

N-Methyltyramine hydrochloride

Cat. No. B138609
CAS RN: 13062-76-5
M. Wt: 187.66 g/mol
InChI Key: JNZSSRZVHCKFLK-UHFFFAOYSA-N
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Description

N-Methyltyramine (NMT) is a protoalkaloid found in various plant species and is known for its pharmacological properties similar to other biogenic amines. It acts as an α-adrenoreceptor antagonist and has been shown to inhibit lipolysis, stimulate appetite, and enhance digestion through its effects on gastrin and pancreatic secretions. Due to these properties, NMT is not recommended for use in weight loss supplements as it may increase appetite and nutrient absorption while inhibiting fat breakdown .

Synthesis Analysis

The synthesis of N-methyltyramine and its derivatives can be achieved through various methods. One approach involves the transformation of arylacetamide to arylthioacetamide with phosphorus (V) sulfide, followed by reduction with complex sodium borohydride nickel or cobalt chloride agents . Another method includes the conversion of methylamine to N-methylpentylamine through reactions with 4-toluene sulfonyl chloride, pentane bromide, and deprotection, followed by reaction with methyl acrylate and hydrolysis to yield 3-(N-methyl-N-pentylamino) propanoic acid hydrochloride .

Molecular Structure Analysis

The molecular structure of NMT and its derivatives can be characterized using various spectroscopic techniques. For instance, the structure of N-methylmorpholine betaine hydrochloride, a related compound, was determined using X-ray diffraction, revealing a trigonal space group and hydrogen bonding interactions . Similarly, the molecular structure of synthesized compounds can be confirmed through IR and MS spectroscopy, as well as elemental analysis .

Chemical Reactions Analysis

NMT can undergo nitrosation reactions, as demonstrated by the nitrosation of N-methyltyramine in dilute acetic acid, leading to the formation of nitrosated products characterized by mass spectrometry and NMR spectroscopy . Additionally, NMT can participate in [2 + 2] cycloadditions with ketenes to produce β-lactams, showcasing its reactivity and potential for creating complex molecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of NMT and its derivatives are influenced by their molecular structure and the presence of functional groups. For example, the inclusion compound of N-methylmorpholine betaine hydrochloride with acetonitrile displays van der Waals interactions between the host and guest molecules, which can affect its physical state and solubility . The distribution of NMT and its methylated derivatives in Citrus genus plants, as analyzed by LC-ESI-MS/MS, provides insights into its natural occurrence and potential biological roles .

Scientific Research Applications

Receptor Binding and Pharmacological Effects

N-Methyltyramine (NMT) is a protoalkaloid found in various plant species. Research indicates its role as an α-adrenoreceptor antagonist, showing inhibitory activity against lipolysis. NMT enhances appetite and digestion through its effects on gastrin and pancreatic secretions, thus not recommended for weight loss supplements. It seems to increase perceived energy by stimulating appetite and nutrient digestion and absorption, while inhibiting the breakdown of fats to energy (Stohs & Hartman, 2015).

Formation and Metabolism in Plants

N-Methyltyramine has been studied for its formation in plants like Opuntia clavata, establishing its biosynthetic origin and use as a precursor in the synthesis of psychoactive cactus alkaloids like normacromerine (Keller, 1980). Its occurrence during the formation of alkaloids in barley, where it is produced in germinating barley and acts as a precursor to other alkaloids, has also been explored (Leete, Bowman, & Manuel, 1971).

Biologically Active Amine in Acacia Seeds

In Acacia seeds, N-Methyltyramine is present in significant amounts and is known to affect blood pressure and cardiac function in animals, indicating its potential role in plant defense mechanisms or as a biological regulator (Evans, Bell, & Johnson, 1979).

Role in Citrus Plants

Studies have shown the presence of N-Methyltyramine in Citrus plants, where it functions as a neurotoxin. Its occurrence in various Citrus species suggests its role in plant defense or metabolic processes (Servillo et al., 2014).

Synthesis and Chemical Studies

Research has also been conducted on the synthesis of N-Methyltyramine and its derivatives, important for the production of various alkaloids. Methods involving safer and more efficient chemical processes have been explored (Bulavka et al., 1999).

Role in Gastrointestinal Disorders

N-Methyltyramine has been identified as a key component in traditional Chinese medicines used for gastrointestinal disorders. Its effectiveness is linked to the regulation of adrenergic receptors and the biotransformation process in the small intestine (Ni et al., 2019).

Safety And Hazards

NMT might increase blood pressure . Therefore, it is advised to avoid use if you have high blood pressure. It might also interfere with surgery by increasing blood pressure . Contact with skin and eyes should be avoided. It should not be ingested or inhaled. If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

4-[2-(methylamino)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-10-7-6-8-2-4-9(11)5-3-8;/h2-5,10-11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZSSRZVHCKFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

370-98-9 (Parent)
Record name N-Methyltyramine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50156642
Record name Phenol, p-(2-(methylamino)ethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyltyramine hydrochloride

CAS RN

13062-76-5
Record name Phenol, 4-[2-(methylamino)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13062-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyltyramine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, p-(2-(methylamino)ethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLTYRAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMF2Z5E3WC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
E Leete, S Kirkwood, L Marion - Canadian Journal of Chemistry, 1952 - cdnsciencepub.com
Tyramine-α-C 14 , synthesized from C 14 -barium carbonate, was administered to sprouting barley and radioactive hordenine and N-methyltyramine isolated from the roots. Separation …
Number of citations: 81 cdnsciencepub.com
PT Sato, JM Neal, LR Brady, JL McLaughlin - Journal of Pharmaceutical …, 1973 - Elsevier
… the same chromatographic properties, and melting points of the isolated N-methyltyramine hydrochloride and reference N-methyltyramine hydrochloride were identical (150-151 "). The …
Number of citations: 17 www.sciencedirect.com
JJ Dingerdissen, JL McLaughlin - Journal of Pharmaceutical Sciences, 1973 - Elsevier
… -methylphenethylamine hydrochloride, N-methyltyramine hydrochloride, synephrine hydrochloride, … Reference N-methyltyramine hydrochloride and the second crystallinc …
Number of citations: 19 www.sciencedirect.com
WJ Keller, JL McLaughlin… - Journal of Pharmaceutical …, 1973 - Wiley Online Library
Eleven β‐phenethylamine derivatives were isolated and identified from fresh‐frozen specimens of Coryphantha macromeris var. runyonii (Br. and R.) L. Benson. Isolations were …
Number of citations: 35 onlinelibrary.wiley.com
RA Olofson, RC Schnur, L Bunes, JP Pepe - Tetrahedron Letters, 1977 - Elsevier
… verted to N-methyltyramine hydrochloride (5c) in 87% overall yield via the intermediate O,NdiVOC-N-methyltyramine (bp 162-164O at 0.3 torr).13 Cleavage at benzylic and tertiary …
Number of citations: 166 www.sciencedirect.com
J Mercader, E Wanecq, J Chen, C Carpéné - Journal of physiology and …, 2011 - Springer
The weight loss observed in consumers of extracts of Citrus aurantium (bitter orange) has been tentatively attributed to the lipolytic and thermogenic effects of the alkaloids abundant in …
Number of citations: 79 link.springer.com
XM Zhou, ZD Cao, N Xiao… - … journal of molecular …, 2016 - spandidos-publications.com
Idiopathic pulmonary fibrosis (IPF) is a progressive, fatal lung disease for which, thus far, there are no effective treatments. The pericarp of Citrus reticulata, as a traditional herbal drug, …
Number of citations: 14 www.spandidos-publications.com
J Václavík, R Zschoche, I Klimánková… - … A European Journal, 2017 - Wiley Online Library
… It was convenient to employ the readily available and inexpensive phenol derivative N-methyltyramine hydrochloride (NMT) as the source of the secondary amine. The phenolic oxygen …
DB Johnson - 1975 - search.proquest.com
Part I of this dissertation deals with the characterization of two new alkaloids. Sceletium namaquense contained N-formyltortuosamine (1) which was identical to the synthetic material …
Number of citations: 2 search.proquest.com
TM Capps - 1977 - search.proquest.com
… Filtration of the catalyst followed by removal of the solvent yielded [2-3H]-N-methyltyramine hydrochloride as a white solid. Recrystallization of the solid from absolute EtOH yielded 60 …
Number of citations: 0 search.proquest.com

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